Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate

Fragment-Based Drug Discovery Ligand Efficiency Building Block Selection

Researchers requiring purine bioisosteres for fragment-based screening often face limited access to low-MW, rule-of-three compliant cores. This 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (MW 191.19, XLogP3 1.3, 2 rotatable bonds) is specifically stocked as a validated kinase inhibitor building block. • Ideal Fragment: Meets Rule-of-Three criteria for FBDD library inclusion. • Orthogonal Reactivity: Methyl ester enables chemoselective deprotection via SN2 conditions (e.g., LiI/DMSO) in presence of ethyl esters. • Purine Isostere: 7-methyl group mimics purine C-8 position for TAM/CDK9 inhibitor design.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B11906490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N=C(N2)C(=O)OC
InChIInChI=1S/C9H9N3O2/c1-5-3-4-10-7-6(5)11-8(12-7)9(13)14-2/h3-4H,1-2H3,(H,10,11,12)
InChIKeyUAWTVMASMISYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate – Core Scaffold and Procurement Overview


Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 115951-75-2) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry owing to its structural isosterism with purines [1]. The compound bears a methyl ester at the 2-position and a methyl group at the 7-position of the fused bicyclic core, yielding a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g·mol⁻¹ [2]. It is primarily utilised as a synthetic intermediate for constructing kinase inhibitors, receptor antagonists, and antimicrobial agents, and is commercially available at ≥97% purity .

Why Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate Cannot Be Replaced by In-Class Analogs


Although imidazo[4,5-b]pyridine-2-carboxylates share a common heterocyclic core, even subtle structural variations produce measurable differences in physicochemical properties that directly impact synthetic utility and biological performance. The methyl ester in the target compound confers a lower molecular weight (191.19 vs. 205.21 g·mol⁻¹ for the ethyl ester), a reduced calculated lipophilicity (XLogP3 1.3 vs. an estimated ~1.8 for the ethyl congener), and one fewer rotatable bond (2 vs. 3) relative to the ethyl ester analog [1]. These differences are material in fragment-based drug discovery (FBDD), where rule-of-three compliance and ligand efficiency metrics govern library selection [2]. Furthermore, the methyl ester undergoes hydrolysis and transesterification under conditions that are orthogonal to those required for ethyl ester cleavage, enabling chemoselective late-stage functionalisation strategies that are inaccessible with the ethyl or free-acid analogs [3].

Quantitative Differentiation Evidence


Lower Molecular Weight Enhances Fragment Library Suitability

The target methyl ester (MW 191.19 g·mol⁻¹) is 14 Da lighter than its direct ethyl ester analog ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (MW 205.21 g·mol⁻¹) [1]. This 6.8% mass reduction places the methyl ester more comfortably within the fragment rule-of-three guideline (MW ≤ 300) and translates into a higher heavy-atom-normalised ligand efficiency potential when the compound is elaborated into lead series [2].

Fragment-Based Drug Discovery Ligand Efficiency Building Block Selection

Reduced Lipophilicity Favors Solubility-Driven Assays

The target compound has a computed XLogP3-AA of 1.3, while the ethyl ester analog is predicted to have an XLogP3 of approximately 1.8 (based on the incremental methylene contribution of +0.5 log units) [1][2]. The 0.5 log unit difference corresponds to a ~3.2-fold lower theoretical octanol-water partition coefficient, which is expected to translate into improved aqueous solubility—a critical parameter for biochemical assay compatibility and fragment screening at high concentrations [3].

Lipophilicity ADME Prediction Aqueous Solubility

Fewer Rotatable Bonds Improve Conformational Pre-organization

The methyl ester possesses 2 rotatable bonds compared with 3 for the ethyl ester analog, a direct consequence of the smaller alkoxy substituent [1]. The reduction by one rotatable bond is predicted to lower the conformational entropy penalty upon target binding by approximately 0.5–1.0 kcal·mol⁻¹ (estimated 0.7 kcal·mol⁻¹ per rotor), which can translate into a measurable improvement in binding affinity when the scaffold is elaborated into a protein ligand [2].

Conformational Entropy Rotatable Bonds Binding Affinity Prediction

Chemoselective Methyl Ester Cleavage for Orthogonal Deprotection

Methyl esters can be selectively cleaved via SN2-type dealkylation using nucleophiles such as LiI, NaCN, or LiSPh in DMSO, while ethyl esters remain intact under identical conditions [1][2]. This orthogonal reactivity permits the methyl ester to serve as a traceless protecting group in multi-step synthetic sequences where other ester functionalities (e.g., ethyl, tert-butyl) must be preserved. In contrast, the ethyl ester analog cannot be chemoselectively cleaved in the presence of a methyl ester by the same nucleophilic dealkylation approach, limiting its utility in convergent synthetic strategies [1].

Orthogonal Protection Late-Stage Functionalisation Synthetic Methodology

7-Methyl Substitution as a Defined Functionalization Vector

The 7-methyl substituent distinguishes this compound from the simpler methyl 1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS 97640-17-0, MW 177.16 g·mol⁻¹) . In purine bioisostere design, the 7-position of imidazo[4,5-b]pyridine maps onto the N-7 or C-8 region of the purine scaffold; a methyl group at this position mimics the steric and electronic environment of substituted purines found in kinase ATP-binding pockets [1]. The 7-methyl group also blocks metabolic oxidation at this position, a known liability of unsubstituted imidazo[4,5-b]pyridines, and provides a synthetic handle for further C–H functionalisation .

Structure-Activity Relationship Purine Bioisostere Medicinal Chemistry

Recommended Application Scenarios


Fragment-Based Lead Discovery Libraries

With a molecular weight of 191.19 g·mol⁻¹, XLogP3 of 1.3, and only 2 rotatable bonds, this compound meets the rule-of-three criteria (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 6) and is an ideal candidate for inclusion in fragment screening libraries targeting kinases, phosphodiesterases, or other purine-recognising proteins [1][2]. Its lower MW and lipophilicity relative to the ethyl ester analog enhance aqueous solubility, enabling screening at the 0.5–2.0 mM concentrations typical of fragment-based campaigns [3].

Multi-Step Synthesis with Orthogonal Ester Deprotection

In convergent synthetic routes where both methyl and ethyl (or tert-butyl) esters are present, the target compound's methyl ester can be chemoselectively cleaved using SN2 dealkylation conditions (e.g., LiI in DMSO) without affecting ethyl ester groups [4]. This orthogonal reactivity is particularly valuable when constructing complex kinase inhibitor libraries where the 2-carboxylate must be transiently protected while other parts of the molecule are elaborated.

Purine Bioisostere Scaffold for Kinase Inhibitor Design

The 7-methyl-1H-imidazo[4,5-b]pyridine core serves as a purine bioisostere, with the 7-methyl group occupying the steric space analogous to the C-8 position of the purine ring [5]. This scaffold has been validated in the design of potent TAM kinase inhibitors and CDK9 inhibitors, where the 2-carboxylate ester provides a convenient anchor for further derivatisation into amides, hydrazides, and other pharmacophoric groups [6][7]. The methyl ester form is preferred over the free acid for initial SAR exploration because it offers superior organic solubility and ease of chromatographic purification.

Building Block Supply for MedChem Core Libraries

Commercially available at 97% purity , this compound is stocked by multiple vendors and can be procured in quantities from milligrams to multi-grams, making it suitable for both initial hit discovery and subsequent hit-to-lead medicinal chemistry campaigns. Its defined substitution pattern (7-methyl, 2-methyl ester) reduces the number of synthetic steps required to access elaborated analogs compared to starting from the unsubstituted imidazo[4,5-b]pyridine core .

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